molecular formula C11H20N2O2 B8244769 tert-Butyl (1R,2R,5S)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

tert-Butyl (1R,2R,5S)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B8244769
M. Wt: 212.29 g/mol
InChI Key: JHUZWJPECLTTFD-HLTSFMKQSA-N
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Description

tert-Butyl (1R,2R,5S)-2-(aminomethyl)-3-azabicyclo[310]hexane-3-carboxylate is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R,2R,5S)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps, starting from simpler precursors. One common method involves the use of tert-butanesulfinamide as a chiral auxiliary to introduce the desired stereochemistry . The reaction conditions often include the use of strong bases and controlled temperatures to ensure the correct formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which allow for more efficient and sustainable synthesis compared to traditional batch processes . These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,2R,5S)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Mechanism of Action

The mechanism of action of tert-Butyl (1R,2R,5S)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (1R,2R,5S)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate include other bicyclic amines and esters, such as:

  • tert-Butyl (1R,2R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • tert-Butyl (1S,2S)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Uniqueness

What sets this compound apart is its specific stereochemistry, which can impart unique properties to the molecules it is used to synthesize. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

tert-butyl (1R,2R,5S)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(7)9(13)5-12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUZWJPECLTTFD-HLTSFMKQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@H]2[C@@H]1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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